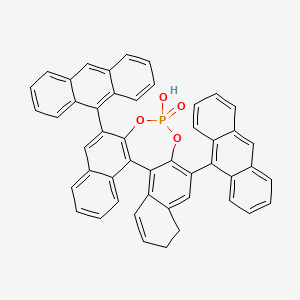
iron(III) benzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) benzene-1,3,5-tricarboxylate is a highly porous, crystalline metal-organic framework composed of iron(III) ions and benzene-1,3,5-tricarboxylate ligands. This compound is known for its exceptional stability and high surface area, making it an attractive material for various applications, including gas adsorption and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) benzene-1,3,5-tricarboxylate can be synthesized through various methods, including solvothermal, reflux, microwave, ultrasonic, and mechanochemical conditions . One common method involves the reaction of iron(III) chloride with benzene-1,3,5-tricarboxylic acid in a solvent such as dimethylformamide (DMF) under solvothermal conditions. The reaction typically takes place at elevated temperatures (around 100-150°C) for several hours, resulting in the formation of the metal-organic framework .
Industrial Production Methods: Industrial production of this compound often involves large-scale solvothermal synthesis. This method allows for the production of significant quantities of the compound with high purity and consistency. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Iron(III) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of iron(III) ions and the porous structure of the metal-organic framework .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like water or organic solvents .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced metal-organic frameworks with altered properties .
Scientific Research Applications
Iron(III) benzene-1,3,5-tricarboxylate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including oxidative cyclization and tandem synthesis processes . In industry, it is utilized for gas adsorption and separation, particularly for hydrogen storage and carbon dioxide capture .
Mechanism of Action
The mechanism of action of iron(III) benzene-1,3,5-tricarboxylate involves the interaction of its iron(III) ions with target molecules. The porous structure of the metal-organic framework allows for the adsorption and diffusion of reactants, facilitating catalytic reactions. The iron(III) ions can undergo redox reactions, enabling the compound to act as an effective catalyst for various chemical transformations .
Comparison with Similar Compounds
Iron(III) benzene-1,3,5-tricarboxylate is unique compared to other metal-organic frameworks due to its high stability and surface area. Similar compounds include copper benzene-1,3,5-tricarboxylate and aluminum benzene-1,3,5-tricarboxylate, which also exhibit high porosity and catalytic activity . this compound is particularly advantageous for applications requiring strong redox activity and stability under various conditions .
Properties
IUPAC Name |
benzene-1,3,5-tricarboxylate;iron(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFBNKMZYRAFO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3FeO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

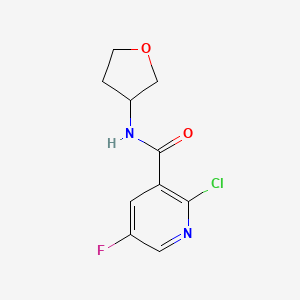
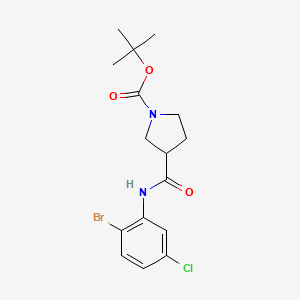
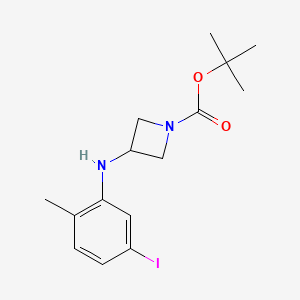
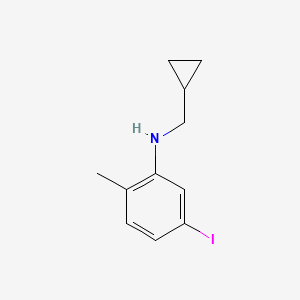
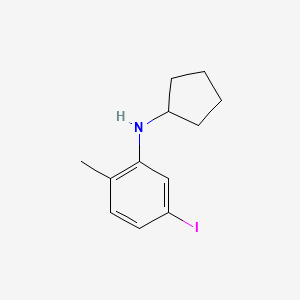
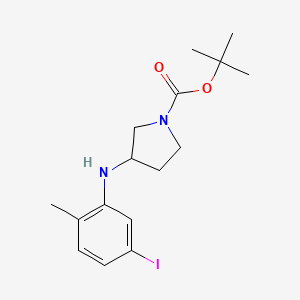
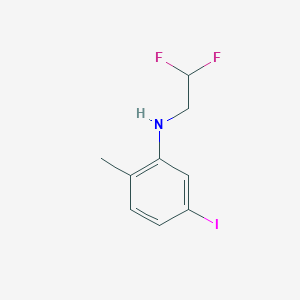

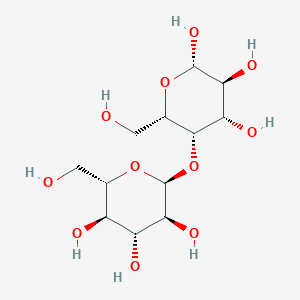
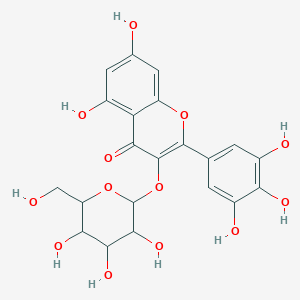
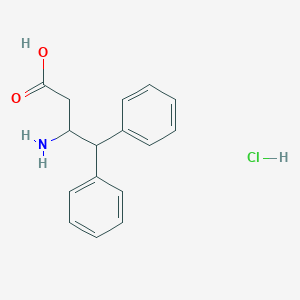
![Tricyclo[5.2.1.02,6]decanedimethanol diacrylate](/img/structure/B8258935.png)
